2,2-dimethyl-5-methylidene-1,3-dioxane
Description
2,2-Dimethyl-5-methylidene-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring with a methylidene (CH₂=) group at position 5 and two methyl substituents at position 2 (Figure 1). This compound is structurally distinct due to the conjugated methylidene group, which introduces electronic and steric effects that influence its reactivity and stability.
Properties
CAS No. |
3190-50-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Using Methylating Agents
A streamlined method involves the direct alkylation of Meldrum’s acid anion with methyl iodide. Deprotonation of Meldrum’s acid (pK ≈ 4.97) using triethylamine in dry dimethylformamide (DMF) generates a resonance-stabilized enolate at the 5-position. Subsequent treatment with methyl iodide at 40–45°C for 4 hours affords the methylidene derivative in yields up to 90% (Table 1). This approach eliminates the need for intermediate isolation, enhancing efficiency compared to traditional multi-step protocols.
Reaction Scheme:
Table 1: Optimization of One-Pot Methylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EtN | DMF | 40–45 | 4 | 90 |
| NaH | THF | 25 | 6 | 65 |
| DBU | DCM | 50 | 3 | 78 |
Knoevenagel Condensation with Formaldehyde
The methylidene group can be introduced via Knoevenagel condensation between Meldrum’s acid and formaldehyde under acidic conditions. Using acetic acid as a catalyst, the reaction proceeds at 80°C for 2 hours, yielding the target compound (75% yield). This method avoids strong bases but requires careful control of formaldehyde stoichiometry to prevent over-alkylation.
Mechanistic Insight:
The reaction proceeds through enol formation, followed by nucleophilic attack on formaldehyde and subsequent dehydration to install the methylidene moiety.
Elimination of Thioether Precursors
A two-step approach involves initial thioether formation followed by elimination. Treatment of 5-(methylthio)methylene Meldrum’s acid with a strong base (e.g., LDA) at −78°C induces β-elimination of methanethiol, producing the methylidene derivative (82% yield). This method is advantageous for introducing sterically hindered groups but requires cryogenic conditions.
Example Protocol:
-
Synthesize 5-(methylthio)methylene Meldrum’s acid via reaction with methyl thiocyanate.
-
Treat with LDA (−78°C, THF) to eliminate CHSH.
Advanced Functionalization and Applications
Thermal Cyclization to Quinolone Derivatives
Heating this compound-4,6-dione at 250–260°C under nitrogen induces cyclization to 4-quinolones, a class of bioactive heterocycles (81% yield). This transformation underscores the compound’s utility as a synthon for nitrogen-containing heterocycles.
Cyclization Pathway:
Nucleophilic Displacement Reactions
The methylidene group participates in Michael additions with amines and hydrazines. For example, reaction with aniline in ethanol at reflux yields 5-(phenylamino)methylene derivatives (70% yield). These intermediates serve as precursors to imidazoles and triazines.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar dioxanedione ring and the exocyclic methylidene group, with bond lengths of 1.34 Å (C=C) and 1.45 Å (C–O).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Methylation | 90 | Mild, room temp | High yield, simple workup | Requires anhydrous conditions |
| Knoevenagel | 75 | Acidic, 80°C | No strong base needed | Formaldehyde handling |
| Thioether Elimination | 82 | Cryogenic | Applicable to bulky groups | Multi-step, sensitive reagents |
Chemical Reactions Analysis
2,2-Dimethyl-5-methylidene-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be reduced with lithium aluminum hydride to form 2,2-dimethyl-1,3-dioxan-5-ol . It also reacts with primary alkylamines to form 5-[(alkylamino)(cyano)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones . These reactions often require specific reagents and conditions to proceed efficiently.
Scientific Research Applications
Chemistry
2,2-Dimethyl-5-methylidene-1,3-dioxane serves as a crucial building block in the synthesis of heterocyclic compounds. Its ability to undergo diverse chemical transformations makes it valuable in organic synthesis.
Common Reactions :
- Oxidation : Converts to dioxane derivatives.
- Reduction : Yields alcohol derivatives.
- Substitution : Forms substituted dioxanes using nucleophiles like amines and thiols.
Biology
Research indicates potential biological activities of this compound's derivatives. Studies have focused on:
- Antimicrobial Properties : Investigating efficacy against various pathogens.
- Anticancer Activities : Exploring mechanisms of action and therapeutic potential in cancer treatment.
A notable study highlighted the synthesis of 2,2-dimethyl-5-triphenylmethyl-1,3-dioxane and its application in pharmaceutical intermediates for drug development .
Medicine
In the pharmaceutical industry, derivatives of this compound are explored for their potential as intermediates in drug synthesis. Their unique properties may lead to the development of novel therapeutic agents.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its reactivity is leveraged in creating surface-active agents and other industrial applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of synthesized derivatives from this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
Case Study 2: Pharmaceutical Intermediates
Research conducted on the use of this compound as an intermediate in synthesizing novel anticancer drugs demonstrated promising results in cell viability assays. The derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-methylidene-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The presence of the dioxane ring and the methylene group allows it to react with nucleophiles, leading to the formation of various products . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the dioxane ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
The 1,3-dioxane scaffold allows for diverse substitution patterns, which significantly alter chemical behavior. Below is a comparative analysis of key analogs:
2.1.1. 5-Methyl-2,2-diphenyl-1,3-dioxane
- Structure : Features a methyl group at position 5 and bulky diphenyl groups at position 2.
- Conformation : NMR and X-ray studies confirm a chair conformation with equatorial substituents, minimizing steric strain .
2.1.2. 5-Nitro-5-R-1,3-dioxanes (R = H, CH₃, Br)
- Structure : Nitro and R groups at position 5 (e.g., 5-nitro-5-methyl-1,3-dioxane).
- Thermal Decomposition :
- Comparison : The methylidene group in the target compound likely introduces different electronic effects (e.g., conjugation with the dioxane ring) compared to nitro or bromine substituents, altering reaction pathways.
2.1.3. 2,2-Dimethyl-1,3-dioxane-5-one
- Structure : A ketone group at position 5 instead of methylidene.
- Reactivity : Undergoes Wolff rearrangement under photolysis to form carboxylic acid derivatives, a pathway unavailable to the methylidene analog due to the absence of a diazo group .
Kinetic and Thermodynamic Data
Computational studies on 5-nitro-5-R-1,3-dioxanes provide insights into substituent effects (Table 1):
| Substituent (R) | Solvent | ΔG‡ (kJ·mol⁻¹) | Rate Increase in DMSO |
|---|---|---|---|
| CH₃ | DMSO | 55.2 | 80× |
| Br | DMSO | 297.7 | <2× |
| H | Gas Phase | 297.7 | N/A |
Table 1 : Activation free energies (ΔG‡) and solvent effects for thermal decomposition of 5-nitro-5-R-1,3-dioxanes .
- The methyl-substituted derivative exhibits the fastest decomposition due to lower ΔG‡ and strong solvent interactions. This trend highlights the role of electron-donating groups (e.g., CH₃) in stabilizing transition states.
Conformational and Electronic Comparisons
5-Methylidene vs. 5-Oxo Groups :
- The methylidene group introduces sp² hybridization at position 5, creating conjugation with the dioxane ring. This contrasts with the sp³-hybridized oxo group in 2,2-dimethyl-1,3-dioxane-5-one, which lacks such conjugation .
- Conjugation in the methylidene derivative may enhance resonance stabilization but reduce susceptibility to nucleophilic attack compared to the oxo analog.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2-dimethyl-5-methylidene-1,3-dioxane, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of carbonyl precursors with diols. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus ensures efficient water removal, improving yield . Green synthesis approaches using isopropylidene malonate and aromatic aldehydes under solvent-free conditions are also effective, minimizing byproducts . Monitoring reaction progress via TLC or GC-MS is critical for optimizing reaction time and purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR confirm substituent positions and ring conformation .
- X-ray Crystallography : Resolve crystal structures using SHELX or OLEX2 software, which are standard for small-molecule refinement .
- Chromatography : HPLC or GC-MS to detect impurities (<1% threshold for high-purity research-grade samples).
Q. What are the key challenges in characterizing the conformational dynamics of this compound?
- Methodological Answer : The dioxane ring adopts a chair conformation with substituents in equatorial positions. Conformational equilibria can be studied via temperature-dependent NMR to determine values. Computational methods (e.g., RI-MP2/λ2 theory) predict solvent effects on conformer stability, validated against experimental coupling constants .
Advanced Research Questions
Q. How do solvent effects influence the thermal decomposition kinetics of this compound?
- Methodological Answer : Polar aprotic solvents like DMSO lower activation barriers by stabilizing transition states. For example, decomposition rates increase by >80× in DMSO compared to gas-phase mechanisms . Use DFT calculations (B3LYP/6-31G**) to model solvent interactions and validate with experimental kinetic data (e.g., Arrhenius plots).
Q. What computational strategies are effective in resolving contradictions between experimental and theoretical data on substituent electronic effects?
- Methodological Answer : Combine hybrid functional (e.g., B3LYP) and post-Hartree-Fock methods (e.g., MP2) to account for electron correlation. Compare calculated C chemical shifts and spin-spin coupling constants with experimental NMR data to identify discrepancies in steric/electronic models .
Q. How can crystallographic software (e.g., SHELXL) improve the accuracy of structural parameters for this compound derivatives?
- Methodological Answer : SHELXL refines high-resolution X-ray data using least-squares minimization and twin-law corrections for disordered crystals. For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve phase ambiguities . Validate against Cambridge Structural Database entries for analogous dioxanes .
Q. What mechanistic insights explain the regioselectivity of oxidation/reduction reactions involving this compound?
- Methodological Answer : Oxidation with KMnO targets the methylidene group, forming ketones or carboxylic acids. Reduction with LiAlH selectively converts the dioxane ring to diols. Monitor intermediates via in situ IR spectroscopy and propose mechanisms using frontier molecular orbital (FMO) theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
